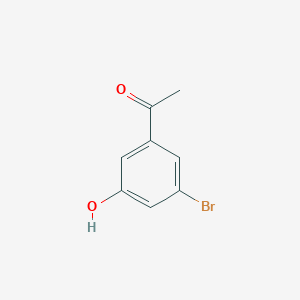

1-(3-Bromo-5-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-bromo-5-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYINGHXDONEGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Acetylation : Bromophenol derivatives are acetylated to form aryl acetates.

-

Rearrangement : Lewis acids (e.g., AlCl₃) catalyze the rearrangement of acetates to hydroxyacetophenones.

Limitations

-

Regioselectivity challenges may arise, requiring careful control of reaction temperature and stoichiometry.

Direct Bromination of Hydroxyacetophenones

Direct bromination of preformed hydroxyacetophenones offers a streamlined pathway.

Data Table: Bromination Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–10°C | Maximizes mono-bromination |

| Br₂ Equivalents | 1.1 | Reduces di-brominated byproducts |

| Solvent | Acetic acid | Enhances solubility and reactivity |

Catalytic Bromination Using N-Bromosuccinimide (NBS)

NBS provides a milder alternative to elemental bromine.

Protocol (From Search Result)

-

Starting Material : 3-Hydroxy-5-methylacetophenone

-

Reagents : NBS, catalytic AIBN (azobisisobutyronitrile)

-

Solvent : CCl₄ or CH₂Cl₂

-

Conditions : Reflux, 4–6 hours

-

Yield : 70–85%

-

Key Advantage : Selective bromination at the 3-position due to directing effects of hydroxyl and acetyl groups.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Fries Rearrangement | 49 | 95 | Moderate | Industrial |

| Direct Bromination | 65–77 | 98 | High | Lab-scale |

| Diazotization | 49 | 90 | Low | Limited |

| NBS Bromination | 70–85 | 97 | High | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Bromination: Bromine in glacial acetic acid.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of 3-bromo-5-hydroxybenzoic acid.

Reduction: Formation of 1-(3-bromo-5-hydroxyphenyl)ethanol.

Scientific Research Applications

1-(3-Bromo-5-hydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(3-Bromo-5-hydroxyphenyl)ethanone and its analogs:

Table 1: Comparative Analysis of Brominated Phenyl Ethanones

Key Observations:

Substituent Effects on Polarity and Solubility: The hydroxyl group in this compound enhances its polarity and aqueous solubility compared to methyl- or methoxy-substituted analogs (e.g., 1-(3-Bromo-5-methylphenyl)ethanone) . Chlorine substituents (as in 1-(3-Bromo-5-chlorophenyl)ethanone) increase molecular weight and lipophilicity, reducing solubility in polar solvents .

Reactivity and Synthetic Utility: Methoxy-substituted derivatives (e.g., 1-(3-Bromo-4-methoxyphenyl)ethanone) are prone to demethylation under acidic conditions, enabling hydroxyl group introduction . Bromine at the 3-position directs electrophilic substitution to the 2-, 4-, or 6-positions, facilitating regioselective modifications .

Biological Activity: Hydroxyl-containing analogs, such as 1-(5-Bromo-2-hydroxyphenyl)ethanone, demonstrate antibacterial and antioxidant activities when incorporated into Schiff bases . Methoxy groups (e.g., 1-(3-Bromo-4-methoxyphenyl)ethanone) may reduce bioactivity due to decreased hydrogen-bonding capacity compared to hydroxyl derivatives .

Stability: Hydroxyl groups increase susceptibility to oxidation, necessitating inert storage conditions for this compound. In contrast, methyl or chloro substituents improve stability under ambient conditions .

Biological Activity

1-(3-Bromo-5-hydroxyphenyl)ethanone, an organic compound with the molecular formula C₈H₇BrO₂, is a derivative of acetophenone. Its unique structure, characterized by a bromine atom at the 3-position and a hydroxyl group at the 5-position on the phenyl ring, suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications. This article reviews current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is synthesized through the bromination of 4-hydroxyacetophenone. The reaction typically involves bromine in an acetic acid medium, followed by crystallization to isolate the product. The presence of both bromine and hydroxyl groups is believed to enhance its biological efficacy, making it a candidate for pharmacological investigations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, particularly against Gram-positive bacteria.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 31.25 | 62.50 |

| Bacillus subtilis | 7.81 | 15.62 |

These results indicate that the compound may function as a bactericidal agent rather than merely bacteriostatic, as evidenced by MBC/MIC ratios ranging from 2 to 4.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, research has shown that it can inhibit cell viability in breast cancer cells (e.g., MDA-MB-231 and MCF-7) with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| MCF-7 | 15 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound's bromine and hydroxyl groups are believed to facilitate binding with enzymes and receptors involved in key metabolic pathways. Ongoing research aims to elucidate these interactions further, which could lead to the development of novel therapeutic agents .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains highlighted the compound's strong inhibitory effects, particularly against Staphylococcus aureus and Bacillus subtilis. The results suggested that structural modifications could enhance its efficacy further.

- Anticancer Research : In a comparative study involving multiple derivatives of phenolic compounds, this compound demonstrated superior cytotoxic effects against breast cancer cell lines compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromo-5-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 3-bromo-5-hydroxybenzene derivatives. For example, nitration followed by reduction and acylation steps can yield the target compound. Key parameters include using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction temperature (0–5°C for nitro-group reduction) and solvent choice (e.g., dichloromethane for acylation) critically influence yield. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the acetyl group (δ 2.6 ppm for CH₃; δ 200–210 ppm for carbonyl carbon). The hydroxyl proton may appear as a broad singlet (δ 5–6 ppm) but is often absent in DMSO-d₆ due to exchange.

- IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O stretch), and ~600 cm⁻¹ (C-Br stretch).

- MS : Molecular ion peak [M+H]⁺ at m/z 229 (C₈H₇BrO₂⁺) with isotopic patterns consistent with bromine. High-resolution MS (HRMS) validates the molecular formula .

Q. What are the standard protocols for assessing the antimicrobial activity of this compound?

- Methodological Answer : Use agar diffusion (Kirby-Bauer) or broth microdilution (MIC/MBC determination) assays. Prepare serial dilutions (1–256 µg/mL) in DMSO and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. Zone-of-inhibition measurements and optical density (OD₆₀₀) after 24-hour incubation quantify efficacy. ADMET studies (e.g., Lipinski’s rule compliance) can predict bioavailability .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine, hydroxyl) on the phenyl ring influence the compound’s reactivity and biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., 1-(3-Bromo-4-methoxyphenyl)ethanone) reveal that electron-withdrawing groups (Br) enhance electrophilic substitution at the para position, while hydroxyl groups increase solubility and hydrogen-bonding capacity. For biological activity, the 3-bromo-5-hydroxy configuration shows higher antimicrobial potency than methyl or amino derivatives, likely due to improved target binding (e.g., enzyme active sites) .

Q. What strategies are effective for optimizing the compound’s stability and shelf-life under laboratory storage conditions?

- Methodological Answer : Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) identify degradation pathways. Use HPLC to monitor purity over time. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization improves long-term stability for biological assays. Degradation products (e.g., de-brominated analogs) can be characterized via LC-MS .

Q. How can molecular docking and ADMET studies guide the design of derivatives with enhanced therapeutic potential?

- Methodological Answer : Perform docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase). Use PyRx for virtual screening and Discovery Studio for visualization. ADMET predictors (e.g., SwissADME) evaluate logP (optimal range: 2–3), topological PSA (<140 Ų), and CYP450 interactions. Derivatives with lower hepatotoxicity (e.g., replacing bromine with fluorine) or improved BBB permeability can be prioritized .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Batch reactor optimization (e.g., temperature control during exothermic Friedel-Crafts steps) and solvent recovery systems (e.g., distillation for dichloromethane) reduce costs. Pilot-scale column chromatography may be replaced with recrystallization (e.g., ethanol/water mixtures) for purification. Process analytical technology (PAT) ensures consistency in intermediate purity .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar compounds in inhibiting bacterial biofilms?

- Methodological Answer : Use crystal violet assays to quantify biofilm biomass inhibition. Compare with analogs (e.g., 1-(5-Bromothiophen-3-yl)ethanone) to assess the role of aromatic vs. heterocyclic cores. Mechanistic studies (e.g., qPCR for luxS gene expression) reveal interference with quorum sensing. Synergy studies with antibiotics (e.g., FIC index calculations) identify combinatorial effects .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., Gaussian 09) model transition states and activation energies for substitutions at the bromine site. Solvent effects (e.g., PCM for DMSO) and nucleophile strength (e.g., amines vs. thiols) are critical variables. Fukui indices identify electrophilic hotspots. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of SN2 reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.